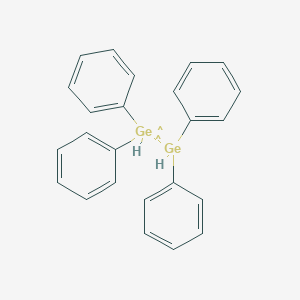
Hydrido-diphenyl-germanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrido-diphenyl-germanium, also known as GeH3Ph2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that has a molecular weight of 236.98 g/mol and a boiling point of 220 °C. It is a member of the organogermanium family and is used in various applications, including catalysis, organic synthesis, and biomedical research.
Mecanismo De Acción
The mechanism of action of hydrido-diphenyl-germanium is not well understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to modulate the immune system by increasing the number of T cells and natural killer cells. Furthermore, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Hydrido-diphenyl-germanium has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and protein oxidation in the liver and brain. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrido-diphenyl-germanium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or animals. However, it has some limitations, including its low solubility in water and its potential for oxidation in air.
Direcciones Futuras
For research include exploring its antitumor activity in different types of cancer, investigating its immunomodulatory effects in autoimmune diseases, and studying its neuroprotective effects in other neurodegenerative diseases. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for different applications.
Conclusion
Hydrido-diphenyl-germanium is a promising compound in scientific research due to its unique properties. It has been shown to exhibit various biochemical and physiological effects and has been used in various applications, including catalysis, organic synthesis, and biomedical research. Further research is needed to fully understand its potential and to optimize its use in different applications.
Métodos De Síntesis
The synthesis of hydrido-diphenyl-germanium can be achieved by several methods, including the reaction of diphenylgermanium dichloride with lithium aluminum hydride, the reaction of diphenylgermanium chloride with sodium borohydride, and the reaction of diphenylgermanium chloride with sodium hydride. Among these methods, the reaction of diphenylgermanium dichloride with lithium aluminum hydride is the most commonly used method. This method involves the reduction of diphenylgermanium dichloride with lithium aluminum hydride in anhydrous ether at room temperature.
Aplicaciones Científicas De Investigación
Hydrido-diphenyl-germanium has been widely used in scientific research due to its unique properties. It has been shown to exhibit antitumor activity, immunomodulatory effects, and neuroprotective effects. In addition, it has been used as a catalyst in organic synthesis and as a reagent in the preparation of other organogermanium compounds.
Propiedades
Número CAS |
13891-99-1 |
|---|---|
Nombre del producto |
Hydrido-diphenyl-germanium |
Fórmula molecular |
C24H22Ge2 |
Peso molecular |
455.7 g/mol |
InChI |
InChI=1S/2C12H11Ge/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10,13H |
Clave InChI |
NMAYFOVLRUCDKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
Sinónimos |
hydrido-diphenyl-germanium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)

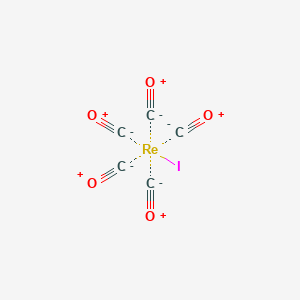
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
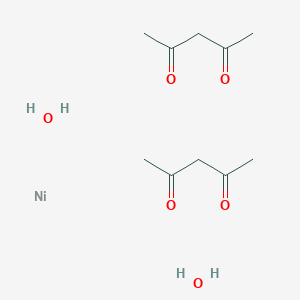
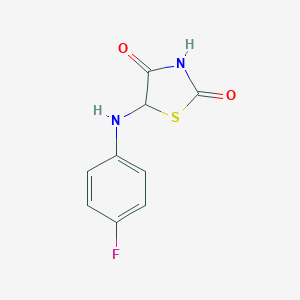
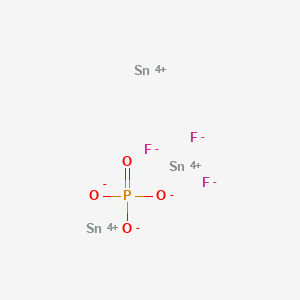
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

